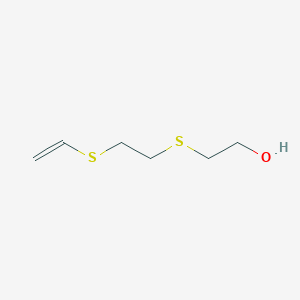
1-(2-Hydroxyethylthio)-2-(vinylthio)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethylthio)-2-(vinylthio)ethane is an organic compound characterized by the presence of both hydroxyethylthio and vinylthio functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethylthio)-2-(vinylthio)ethane typically involves the reaction of ethylene oxide with thiol compounds under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the hydroxyethylthio group. The vinylthio group is introduced through subsequent reactions involving vinyl-containing precursors.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and continuous monitoring of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethylthio)-2-(vinylthio)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the vinylthio group to ethylthio.
Substitution: The hydroxyethylthio group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthio derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
1-(2-Hydroxyethylthio)-2-(vinylthio)ethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethylthio)-2-(vinylthio)ethane involves its interaction with molecular targets through its reactive functional groups. The hydroxyethylthio group can form hydrogen bonds and participate in nucleophilic attacks, while the vinylthio group can undergo addition reactions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2-Hydroxyethylthio)ethane: Lacks the vinylthio group, resulting in different reactivity and applications.
2-(Vinylthio)ethanol: Contains a hydroxyl group instead of a hydroxyethylthio group, leading to variations in chemical behavior.
Uniqueness: 1-(2-Hydroxyethylthio)-2-(vinylthio)ethane is unique due to the presence of both hydroxyethylthio and vinylthio groups, which confer distinct reactivity and versatility in chemical synthesis and applications.
Properties
CAS No. |
114811-37-9 |
|---|---|
Molecular Formula |
C6H12OS2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
2-(2-ethenylsulfanylethylsulfanyl)ethanol |
InChI |
InChI=1S/C6H12OS2/c1-2-8-5-6-9-4-3-7/h2,7H,1,3-6H2 |
InChI Key |
AOIHPKYLXCJSNB-UHFFFAOYSA-N |
Canonical SMILES |
C=CSCCSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


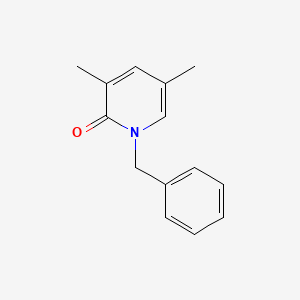
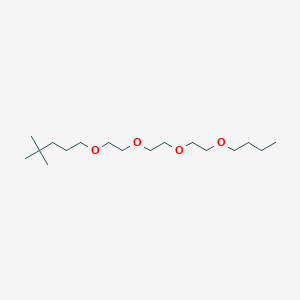
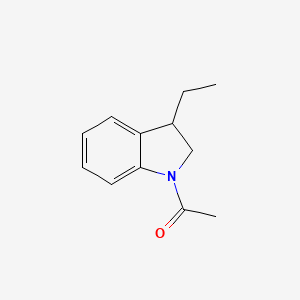
![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)

iodanium chloride](/img/structure/B14305256.png)
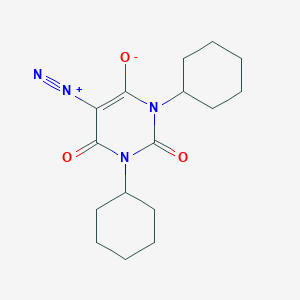

![{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury](/img/structure/B14305274.png)
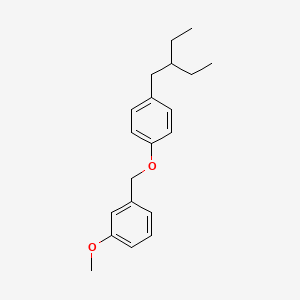

![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)
![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)
